

An In-depth Technical Guide to 4-(Carboxymethyl)-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: 4-(Carboxymethyl)-3-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Carboxymethyl)-3-nitrobenzoic acid (CAS Number: 444667-11-2) is a dicarboxylic acid derivative of nitrobenzene. While specific literature on this compound is sparse, its structural motifs—a nitroaromatic ring and two carboxylic acid groups—position it as a molecule of significant interest in medicinal chemistry and materials science. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the benzene ring, making such compounds versatile scaffolds and intermediates.^[1] This guide provides a comprehensive overview of **4-(carboxymethyl)-3-nitrobenzoic acid**, including its physicochemical properties, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications, drawing upon established knowledge of structurally related compounds to offer field-proven insights for researchers.

Introduction and Molecular Overview

4-(Carboxymethyl)-3-nitrobenzoic acid, with the molecular formula $C_9H_7NO_6$ and a molecular weight of 225.15 g/mol, is an aromatic dicarboxylic acid.^[1] The molecule's architecture is defined by a benzoic acid core substituted with a nitro group at the meta-position (position 3) and a carboxymethyl group at the para-position (position 4).

The presence of two carboxylic acid groups provides multiple points for derivatization, such as amidation or esterification, making it a valuable building block in organic synthesis.^[2] The nitro group, a potent electron-withdrawing group, significantly increases the acidity of the benzoic acid proton and influences the reactivity of the aromatic ring.^[3] This functional group is a known pharmacophore in various therapeutic areas, often associated with antimicrobial and antiparasitic activities, though it can also be a toxicophore.^{[4][5]}

The dicarboxylic nature of this molecule also suggests its potential as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs).^{[6][7]}

Physicochemical and Predicted Properties

While experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Property	Value	Source
CAS Number	444667-11-2	[1]
Molecular Formula	C ₉ H ₇ NO ₆	[1]
Molecular Weight	225.15 g/mol	[1]
IUPAC Name	4-(carboxymethyl)-3-nitrobenzoic acid	[1]
Predicted XLogP3-AA	0.7	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	3	[1]

Synthesis and Purification: A Representative Protocol

A specific, peer-reviewed synthesis for **4-(carboxymethyl)-3-nitrobenzoic acid** is not readily available in the literature. However, a logical and scientifically sound synthetic route can be

proposed based on well-established organic chemistry transformations. The most plausible pathway involves a two-step process: the nitration of a suitable precursor followed by the oxidation of a methyl group.

A likely starting material is 4-methylbenzoic acid (p-toluic acid). The carboxylic acid group is a meta-director, meaning the incoming nitro group will be directed to the 3-position. The subsequent step would be the oxidation of the methyl group to a carboxylic acid.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic acid (Intermediate)

This procedure is adapted from the known nitration of p-toluic acid.[\[8\]](#)

Materials:

- 4-Methylbenzoic acid (p-toluic acid)
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Crushed Ice
- Deionized Water
- Ethanol (for recrystallization)

Protocol:

- In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.
- Once cooled, gradually add 4-methylbenzoic acid to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.
- In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining a low temperature.

- Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid, ensuring the reaction temperature does not exceed 15°C.
- After the addition is complete, allow the reaction to stir for an additional 60 minutes at the same temperature.
- Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of crude 4-methyl-3-nitrobenzoic acid will form.
- Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.
- Purify the crude product by recrystallization from an ethanol/water mixture to yield 4-methyl-3-nitrobenzoic acid.

Step 2: Oxidation to 4-(Carboxymethyl)-3-nitrobenzoic acid

This is a representative protocol for the oxidation of a benzylic methyl group to a carboxylic acid, a common transformation in organic synthesis.^[9] Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under harsh conditions can be used.

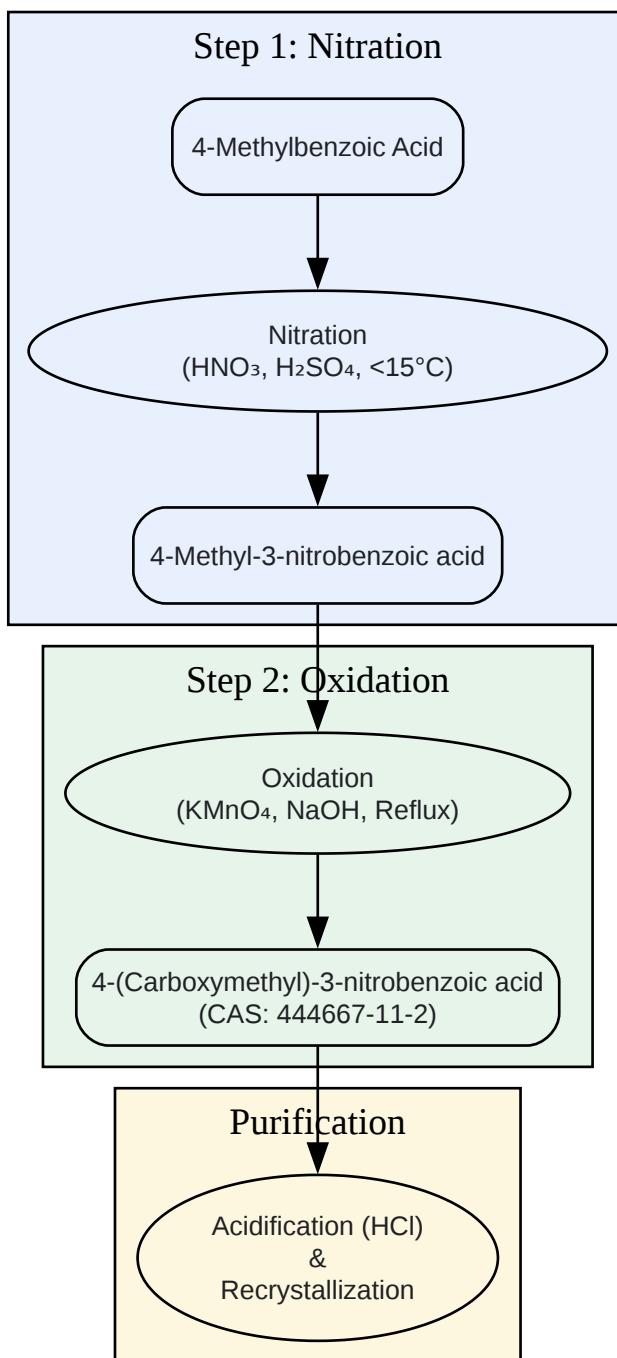
Materials:

- 4-Methyl-3-nitrobenzoic acid
- Potassium Permanganate (KMnO₄)
- Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
- Hydrochloric Acid (HCl)
- Deionized Water

Protocol:

- Dissolve 4-methyl-3-nitrobenzoic acid in an aqueous solution of sodium hydroxide or sodium carbonate in a round-bottom flask equipped with a reflux condenser.

- Heat the solution and add a solution of potassium permanganate in portions. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.
- Reflux the mixture until the reaction is complete (indicated by the persistence of the purple color).
- Cool the reaction mixture and filter to remove the manganese dioxide (MnO_2) byproduct.
- Acidify the clear filtrate with concentrated hydrochloric acid until the solution is acidic (pH ~2).
- The product, **4-(carboxymethyl)-3-nitrobenzoic acid**, will precipitate out of the solution.
- Collect the solid product by vacuum filtration and wash with cold deionized water.
- Further purification can be achieved by recrystallization from hot water or another suitable solvent system.



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Caption: A plausible two-step synthesis workflow for **4-(carboxymethyl)-3-nitrobenzoic acid**.

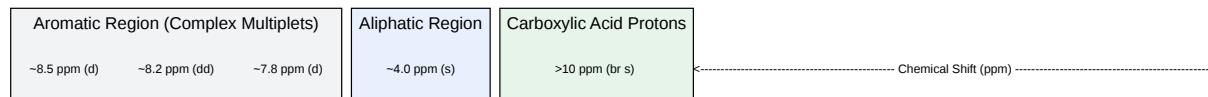
Predicted Spectroscopic Profile

No experimental spectra for **4-(carboxymethyl)-3-nitrobenzoic acid** are currently available in public databases. The following profile is a prediction based on the analysis of its chemical structure and comparison with structurally similar compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the carboxymethyl group. The acidic protons of the two carboxyl groups will likely appear as a broad singlet at a high chemical shift, or may not be observed depending on the solvent and concentration.

- Aromatic Protons (3H): The aromatic region will display a complex splitting pattern due to the substitution pattern.
 - One proton will be ortho to the nitro group and will be significantly deshielded.
 - The other two protons will be coupled to each other.
- Methylene Protons (-CH₂-) (2H): A singlet is expected for the methylene protons, likely in the range of 3.8-4.2 ppm.



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Caption: Predicted ¹H NMR chemical shift regions for **4-(carboxymethyl)-3-nitrobenzoic acid**.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals.

- Carbonyl Carbons (-COOH): Two signals in the range of 165-175 ppm.

- Aromatic Carbons (6C): Six signals in the aromatic region (120-150 ppm). The carbon attached to the nitro group will be shifted downfield.
- Methylene Carbon (-CH₂-): One signal around 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and nitro functional groups.[10][14][15]

- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
- N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1380 cm⁻¹.[14]
- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

Mass Spectrometry

In mass spectrometry, particularly with electrospray ionization (ESI) in negative mode, the molecular ion peak [M-H]⁻ would be expected at m/z 224.[16]

Common fragmentation patterns for nitroaromatic carboxylic acids include:[16]

- Loss of H₂O (18 Da)
- Loss of NO₂ (46 Da)
- Loss of COOH (45 Da)
- Decarboxylation (loss of CO₂, 44 Da)

Potential Applications in Research and Development

The unique bifunctional nature of **4-(carboxymethyl)-3-nitrobenzoic acid** makes it a promising candidate for several advanced applications.

Medicinal Chemistry and Drug Discovery

Nitroaromatic compounds are a cornerstone in medicinal chemistry, with many approved drugs containing this moiety.^{[4][17]} The nitro group can be crucial for biological activity, often acting as a bio-reducible group that can generate reactive nitrogen species with antimicrobial or cytotoxic effects.^[18]

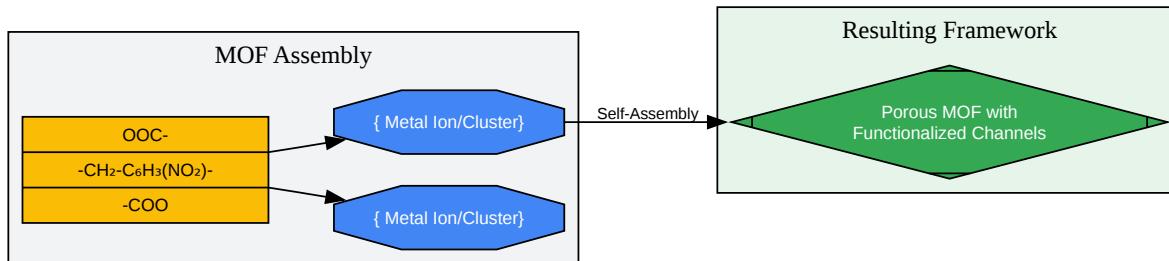
- **Scaffold for Novel Therapeutics:** This molecule can serve as a versatile scaffold. The two carboxylic acid groups provide handles for combinatorial library synthesis, allowing for the creation of a diverse set of amides and esters for biological screening.
- **Targeting Hypoxic Tissues:** The nitro group can be reduced under hypoxic conditions, a characteristic of solid tumors. This makes it a potential building block for hypoxia-activated prodrugs, which release a cytotoxic agent selectively in the tumor microenvironment.

Materials Science: A Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of MOFs are highly tunable by modifying the organic linker.^{[1][19]} Dicarboxylic acids are one of the most common types of linkers used in MOF synthesis.^[7]

The structure of **4-(carboxymethyl)-3-nitrobenzoic acid** makes it an excellent candidate as a linker for several reasons:

- **Coordination Sites:** The two carboxylate groups can bridge metal centers, leading to the formation of extended 2D or 3D frameworks.
- **Functionalization of Pores:** The nitro group would be directed into the pores of the resulting MOF. The polar and electron-withdrawing nature of the nitro group can create specific binding sites for guest molecules, enhancing selectivity for applications like gas separation (e.g., CO₂ capture) or catalysis.^{[20][21]}



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Caption: Conceptual use of the molecule as a linker in a Metal-Organic Framework (MOF).

Safety and Handling

Nitroaromatic compounds should be handled with care. Based on GHS classifications for this compound, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[\[1\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

4-(Carboxymethyl)-3-nitrobenzoic acid represents a chemical entity with considerable untapped potential. While direct experimental data remains to be published, a thorough analysis of its structural components and related compounds provides a strong foundation for its exploration. Its bifunctional nature as a dicarboxylic acid makes it a prime candidate for organic synthesis and as a linker in materials science, particularly for the development of functionalized metal-organic frameworks. Furthermore, the presence of the nitroaromatic core

suggests potential applications in medicinal chemistry, leveraging established principles of drug design. This guide serves as a foundational resource to stimulate and support future research into this promising molecule.

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